Orthogonal Reactivity via Iodine Handle in Cross-Coupling
The iodine atom at the 6-position of the benzothiazole core provides a highly reactive and orthogonal handle for palladium-catalyzed cross-coupling reactions, a feature not equivalently offered by bromo or chloro analogs. In a study on 4-bromo-2-iodobenzothiazole, the difference in reactivity between the iodine and bromine substituents was exploited to achieve sequential Suzuki-Miyaura cross-couplings, allowing for the modular and convergent synthesis of polyaromatic benzothiazole derivatives [1]. This principle directly translates to 2-ethyl-6-iodobenzo[d]thiazole, where the 6-iodo group can be selectively functionalized in the presence of other potentially reactive groups, or prior to functionalization at a later stage.
| Evidence Dimension | Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | High reactivity; can be selectively coupled under mild conditions. |
| Comparator Or Baseline | 6-Bromo or 6-Chloro analogs (e.g., 2-ethyl-6-bromobenzo[d]thiazole) |
| Quantified Difference | Iodo >> Bromo > Chloro in oxidative addition step; orthogonal selectivity in sequential coupling. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions |
Why This Matters
This orthogonal reactivity is a critical differentiator for procurement, as it enables synthetic strategies (e.g., late-stage functionalization, building complex libraries) that are not feasible with less reactive 6-bromo or 6-chloro analogs, thus justifying the specific selection of the 6-iodo compound.
- [1] Racane, L., et al. (2020). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Tetrahedron, 76(14), 130982. View Source
